molecular formula C8H12N2O2<br>C8H12N2O2<br>OCN-(CH2)6-NCO B165251 Hexamethylenediisocyanate CAS No. 822-06-0

Hexamethylenediisocyanate

Cat. No.: B165251
CAS No.: 822-06-0
M. Wt: 168.19 g/mol
InChI Key: RRAMGCGOFNQTLD-UHFFFAOYSA-N
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Description

1,6-Hexamethylene diisocyanate is an organic compound with the formula (CH₂)₆(NCO)₂. It is a colorless liquid with a sharp, pungent odor. This compound is classified as a diisocyanate and is primarily used in the production of polyurethane products, including coatings, foams, and elastomers .

Mechanism of Action

Target of Action

Hexamethylenediisocyanate (HDI) is primarily used in the production of polyurethane products . It reacts with compounds containing alcohol (hydroxyl) groups, such as polyols, to form polyurethane polymers . These polymers are used in various applications, including coatings, adhesives, fibers, elastomers, and foams .

Mode of Action

HDI reacts with polyols through a process called polymerization . During this process, the isocyanate groups (-NCO) on the HDI molecule react with the hydroxyl groups (-OH) on the polyol molecule to form urethane linkages . This reaction results in the formation of polyurethane polymers .

Biochemical Pathways

The primary biochemical pathway involved in the action of HDI is the polymerization of isocyanates and polyols to form polyurethanes . This process involves the reaction of the isocyanate group of HDI with the hydroxyl group of a polyol, resulting in the formation of a urethane linkage and the release of a molecule of carbon dioxide .

Pharmacokinetics

It’s important to note that hdi is a volatile compound and can be absorbed into the body through inhalation . Once in the body, it can react with biological molecules, potentially leading to health effects .

Result of Action

The primary result of HDI’s action is the formation of polyurethane polymers . These polymers have a wide range of applications due to their excellent thermal and mechanical properties . . HDI is a respiratory and skin sensitizer, and exposure can lead to conditions such as asthma and dermatitis .

Action Environment

The action of HDI can be influenced by various environmental factors. For example, the presence of moisture can cause HDI to react and form amines . Additionally, the temperature can affect the rate of the polymerization reaction . It’s also worth noting that HDI is a volatile compound and can evaporate into the air, which can increase the risk of inhalation exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Hexamethylene diisocyanate is typically synthesized through the phosgenation of hexamethylene diamine. The reaction involves the following steps:

Industrial Production Methods

Industrial production of 1,6-hexamethylene diisocyanate often involves continuous processes to ensure high yield and purity. One such method includes the use of a scraper falling film evaporator, where the thermal cracking reaction occurs at temperatures between 220 to 245°C and pressures of 0.2-0.6 MPa . Another method involves heterocatalytic pyrolysis in a liquid phase, using a low-boiling solvent and a supported solid catalyst at temperatures of 180-250°C and pressures of 0.2-2 MPa .

Chemical Reactions Analysis

Types of Reactions

1,6-Hexamethylene diisocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

    Isocyanurates: Formed from cyclotrimerization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Hexamethylene diisocyanate is unique due to its aliphatic structure, which imparts superior light and weathering stability compared to aromatic diisocyanates. This makes it particularly suitable for outdoor applications and high-quality coatings .

Properties

IUPAC Name

1,6-diisocyanatohexane
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InChI

InChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2
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InChI Key

RRAMGCGOFNQTLD-UHFFFAOYSA-N
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Canonical SMILES

C(CCCN=C=O)CCN=C=O
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Molecular Formula

C8H12N2O2, Array
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Related CAS

53895-37-7, 28574-90-5, 28182-81-2
Record name Hexane, 1,6-diisocyanato-, dimer
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Record name Hexamethylene diisocyanate homopolymer
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DSSTOX Substance ID

DTXSID4024143
Record name 1,6-Diisocyanatohexane
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Molecular Weight

168.19 g/mol
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Physical Description

Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon., Liquid, Clear, colorless to slightly yellow liquid with a sharp, pungent odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless to slightly yellow liquid with a sharp, pungent odor.
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Boiling Point

491 °F at 760 mmHg (NTP, 1992), 213 °C (415 °F), BP: 121-122 °C at 9 mm Hg, 255 °C, 415 °F
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Flash Point

284 °F (NTP, 1992), 140 °C o.c., 284 °F
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Solubility

Reacts with water (NTP, 1992), Solubility in water: reaction, Low (Reacts)
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Density

1.0528 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.04 at 25 °C/15.5 °C, Relative density (water = 1): 1.05, 1.0528, (77 °F): 1.04
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Vapor Density

5.81 (Air = 1), Relative vapor density (air = 1): 5.8
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Vapor Pressure

0.05 mmHg at 75 °F (NTP, 1992), 0.5 [mmHg], 0.05 mm Hg at 25 °C (77 °F), Vapor pressure, Pa at 25 °C: 7, 0.5 mmHg, (77 °F): 0.05 mmHg
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Mechanism of Action

Study explored whether the mechanism for the irritation reaction and the toxic respiratory effect of isocyanates is due to their ability to inhibit cholinesterases. Hexamethylene diisocyanate completely inhibited purified human serum cholinesterase when added at molar ratios of 4:1 to 8:1 (isocyanate: enzyme). Enzyme inhibition was also achieved by exposure of purified cholinesterase to an atmosphere containing 1 ppm isocyanates., Aliphatic isocyanates are stronger inhibitors of acetylcholinesterase activity than are aromatic isocyanates. Incubation at 21-23 °C for several days leads to slow & limited spontaneous reactivation of the inhibited enzyme. This enzyme inhibition may be a contributing factor in the induction of respiratory disease observed in approx 5% of workers exposed to isocyanate vapors., Rates of reaction of hexamethylene diisocyanate (HDI) with protein, human serum albumin, were studied. The reaction of HDI with human serum albumin was quantified by combined assays of gas chromatography of the hexamethylenediamine formed after acid hydrolysis of the conjugate, & by amino acid analysis of the protein. HDI isocyanate groups reacting with the lysyl residues & other sites on the protein molecule formed at least 2 reaction products, 1 of which was easily hydrolyzable by acid & the other resistant to hydrolysis. The chemical structures proposed by these observations are similar to those of classical hapten derivatives. Such derivatives may be immunogenic &/or allergenic in some workers exposed to the vapors of these reagents.
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Color/Form

Liquid, Clear, colorless to slightly yellow liquid, Oil

CAS No.

822-06-0, 822-06-0, 11142-52-2
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Melting Point

-67 °F (NTP, 1992), -67 °C (-89 °F), -67 °C, -89 °F
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Synthesis routes and methods I

Procedure details

A 60% ethyl acetate/methyl isobutyl ketone (1/1) solution (an NCO equivalent of 445) of a blocked isocyanate prepared by blocking a polyisocyanate formed by the reaction between 1 mole of trimethylolpropane and 3 moles of hexamethylene diisocyanate with methyl ethyl ketoxime.
Name
methyl ethyl ketoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
445
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methyl isobutyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The same isocyanuration reaction as in Production Example 1 was carried out except that 3,290 g of hexamethylene diisocyanate and 210 g of "Takenate 500" (xylylene diisocyanate produced by Takeda Chemical Industry Co., Ltd.) were used instead of 3,500 g of hexamethylene diisocyanate, and the amount of the isocyanuration catalyst used in production Example 1 was changed to 4.7 g. There was obtained 4,219 g of the reaction mixture containing the deactivated catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 236 g of HMDI with 25.0 g of cyclohexyl isocyanate (referred to hereinafter as CHI) was added 2.60 g of the carbodiimidization catalyst, and they were subjected to a reaction at 185° C. for 19 hours while nitrogen was bubbled thereinto, to obtain a carbodiimide resulting from HMDI and CHI (degree of polymerization=10).
Name
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
carbodiimidization catalyst
Quantity
2.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 288 g of HMDI was added 20 g of cyclohexylamine and they were stirred at 100° C. for one hour while nitrogen was bubbled thereinto and subsequently 2.9 g of the carbodiimidization catalyst was added thereto, after which the resulting mixture was subjected to a reaction at 185° C. for 30 hours, to obtain a carbodiimide resulting from HMDI and having terminal urea bonds (degree of polymerization=10).
Name
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

In order to prepare the test coating, 100 grams of the above oligomer were mixed with 0.1 gram of T-12 tin catalyst, and 20 grams of EEP solvent. A second component was prepared from 126.4 grams of isocyanate multifunctional oligomer biurets formed by the reaction product between hexamethylene diisocyanate and water and 20 g of EEP solvent. Three mil wet films were cast from the mixed components which dried hard in two hours and had a Sward hardness of 10 in 24 hours.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
above oligomer
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
126.4 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexamethylenediisocyanate
Reactant of Route 2
Reactant of Route 2
Hexamethylenediisocyanate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Hexamethylenediisocyanate
Reactant of Route 4
Reactant of Route 4
Hexamethylenediisocyanate
Reactant of Route 5
Reactant of Route 5
Hexamethylenediisocyanate
Reactant of Route 6
Reactant of Route 6
Hexamethylenediisocyanate

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